4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide”, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of these compounds often involves carbonic anhydrase IX inhibition .Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored for their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Biological Screening
N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been synthesized and evaluated for their biological potential. The targeted compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Synthetic Chemistry
Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), with vast potential in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This approach has been utilized in the synthesis of heterocyclic compounds, demonstrating the versatility of benzenesulfonamide derivatives in organic synthesis (Familoni, 2002).
Molecular Docking and DFT Calculations
The synthesis, molecular docking, and Density Functional Theory (DFT) calculations of novel benzenesulfonamide derivatives have been conducted to explore their potential as cyclooxygenase-2 inhibitors, showcasing the application of these compounds in medicinal chemistry and drug design (Fahim & Shalaby, 2019).
Mechanism of Action
Target of Action
The primary target of the compound 4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
The compound interacts with its target, AchE, by inhibiting its activity . This inhibition affects the normal transmission of nerve impulses in both mammals and fish, leading to significant behavioral changes and body movement impairment .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving acetylcholine and its hydrolysis . By inhibiting AchE, the compound disrupts this pathway, leading to an accumulation of acetylcholine. This accumulation can interfere with normal nerve impulse transmission .
Result of Action
The inhibition of AchE by the compound leads to significant behavioral changes and body movement impairment . In a study on rainbow trout alevins, it was found that AchE levels were significantly reduced in all groups treated with the compound compared to control groups .
Future Directions
Properties
IUPAC Name |
4-bromo-N-[3-[4-(dimethylamino)phenyl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2S/c1-20(2)16-9-5-14(6-10-16)4-3-13-19-23(21,22)17-11-7-15(18)8-12-17/h5-12,19H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDIBBYCLOBHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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